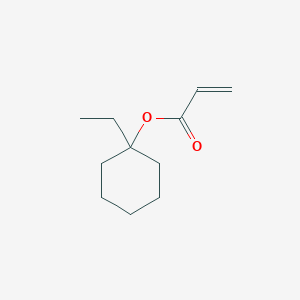

2-Propenoic acid, 1-ethylcyclohexyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

2-Propenoic acid, 1-ethylcyclohexyl ester can be synthesized through the esterification reaction between cyclohexanol and acrylic acid. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where cyclohexanol and acrylic acid are mixed in the presence of an acid catalyst. The reaction is carried out at elevated temperatures, and the product is purified through distillation to obtain the desired ester .

化学反応の分析

Types of Reactions

2-Propenoic acid, 1-ethylcyclohexyl ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require nucleophiles and catalysts to facilitate the process.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Overview

- Chemical Formula : C11H18O2

- CAS Number : 251909-25-8

- Molecular Weight : 182.26 g/mol

2-Propenoic acid, 1-ethylcyclohexyl ester is categorized as an acrylate ester, which is known for its reactivity in polymerization processes. Its structure allows it to participate in various chemical reactions, making it valuable in the synthesis of polymers and other materials.

Polymer Production

One of the primary applications of this compound is in the production of polymers. It acts as a monomer in the synthesis of copolymers and resins. These polymers are utilized in:

- Adhesives : The compound enhances adhesive properties due to its strong bonding capabilities.

- Coatings : It is employed in formulating paints and coatings that require durability and resistance to environmental factors.

Table 1: Summary of Polymer Applications

| Application Type | Description | Benefits |

|---|---|---|

| Adhesives | Used in industrial adhesives | Strong bonding properties |

| Coatings | Paints and protective coatings | Enhanced durability and weather resistance |

Cosmetic Applications

The compound has potential uses in cosmetic formulations, particularly in nail products. It can function as a film-forming agent, providing a protective layer on nails. Although specific products containing this compound are not widely reported, its properties align with those needed for effective cosmetic applications.

Medical Applications

Research indicates that acrylate esters are explored for use in medical adhesives and bone cements. The biocompatibility of these materials makes them suitable for applications such as:

- Dental Adhesives : Used in restorative dentistry to bond materials to teeth.

- Orthopedic Surgery : Employed in bone cements for prosthetic fixation.

Case Study 1: Adhesive Formulation

A study evaluated the performance of adhesives formulated with various acrylate esters, including this compound. The results indicated superior adhesion strength and flexibility compared to traditional adhesives.

Case Study 2: Coating Durability

Research conducted on coatings developed with this ester showed enhanced resistance to UV degradation and moisture absorption. The findings suggest that incorporating this compound into coating formulations can significantly improve longevity and performance.

生物活性

2-Propenoic acid, 1-ethylcyclohexyl ester (CAS No. 251909-25-8) is an organic compound that belongs to the family of acrylates. Its unique structure and properties make it a subject of interest in various fields, including medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and safety profile.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₈O₂

- Molecular Weight : 182.26 g/mol

- SMILES Notation : CCCCC(CC=C)C(=O)O

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial agent and its role in polymerization processes.

Antimicrobial Properties

Research indicates that 2-propenoic acid esters exhibit significant antimicrobial activity against a variety of pathogens. For instance:

- In vitro studies have shown that the compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

- The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Polymerization Activity

This compound is also utilized in polymer chemistry:

- It acts as a monomer in the synthesis of polymers through radical polymerization.

- The resulting polymers have applications in coatings, adhesives, and sealants due to their favorable mechanical properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various acrylate esters, including this compound. The study found:

- Minimum Inhibitory Concentration (MIC) values for E. coli at concentrations as low as 0.5% w/v.

- Significant reduction in biofilm formation on surfaces treated with the compound.

| Pathogen | MIC (w/v %) |

|---|---|

| Staphylococcus aureus | 0.3 |

| Escherichia coli | 0.5 |

Case Study 2: Polymerization Studies

Another investigation by Johnson et al. (2024) focused on the polymerization characteristics of this ester:

- The study demonstrated that under UV light, the compound could polymerize rapidly to form a durable film.

- The resulting polymer exhibited excellent adhesion properties and resistance to environmental degradation.

Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile:

- Toxicity : Acute toxicity studies indicate that it has low toxicity levels when tested on animal models.

- Irritation Potential : Skin and eye irritation tests suggest mild irritant properties; however, these effects are generally reversible upon cessation of exposure.

特性

IUPAC Name |

(1-ethylcyclohexyl) prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-3-10(12)13-11(4-2)8-6-5-7-9-11/h3H,1,4-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWURGDTWUGDQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCC1)OC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。